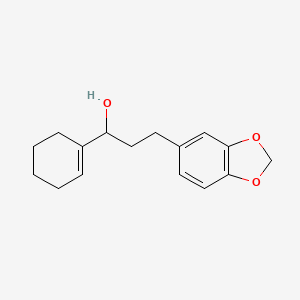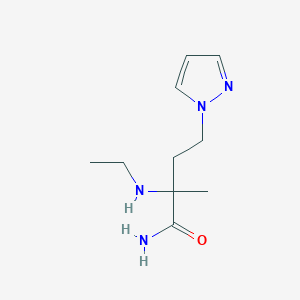
4-Chloro-3-isopropylbenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10Cl2O2S. It is a derivative of benzene, characterized by the presence of a sulfonyl chloride group, a chlorine atom, and an isopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-isopropylbenzenesulfonyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride may involve large-scale chlorination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like FeCl3 or AlCl3.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols under basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research, including:
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Material Science: Utilized in the preparation of functionalized materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and biological modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-isopropylbenzenesulfonyl chloride: Lacks the chlorine atom on the benzene ring.
3-chloro-4-(propan-2-yloxy)benzene-1-sulfonyl chloride: Contains an isopropoxy group instead of an isopropyl group.
Uniqueness
4-chloro-3-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both a chlorine atom and an isopropyl group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical transformations .
Propriétés
Formule moléculaire |
C9H10Cl2O2S |
|---|---|
Poids moléculaire |
253.14 g/mol |
Nom IUPAC |
4-chloro-3-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O2S/c1-6(2)8-5-7(14(11,12)13)3-4-9(8)10/h3-6H,1-2H3 |
Clé InChI |
BLNRADCZWOEJCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)

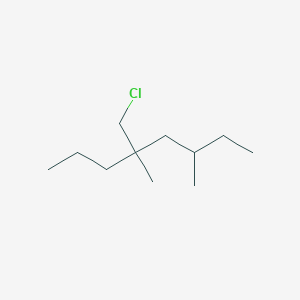
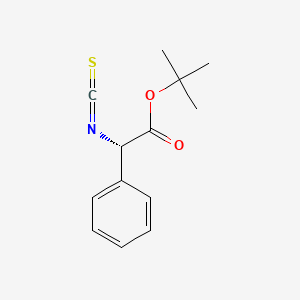
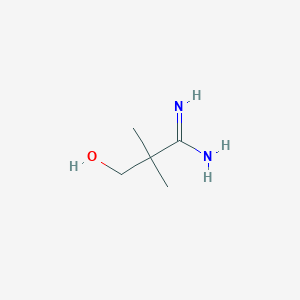
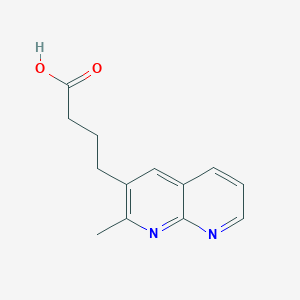
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)

